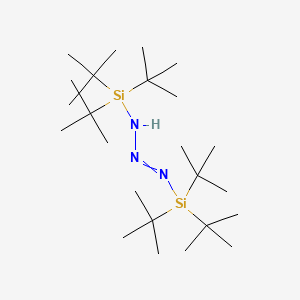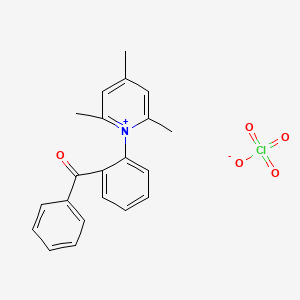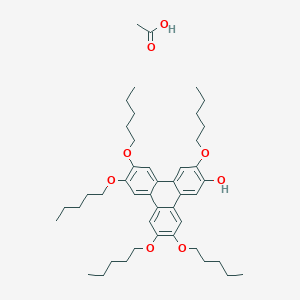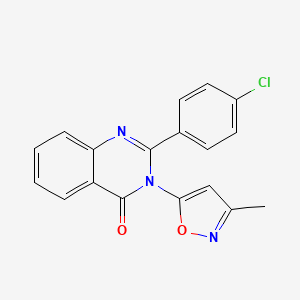
3-(Bromomethyl)-5-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-5-hydroxybenzoic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, featuring a bromomethyl group at the third position and a hydroxyl group at the fifth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-hydroxybenzoic acid typically involves the bromination of 5-hydroxybenzoic acid. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures. The bromination occurs selectively at the benzylic position due to the presence of the hydroxyl group, which directs the bromination to the ortho and para positions relative to itself.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of automated systems allows for precise addition of reagents and maintenance of optimal temperatures, making the process more efficient and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoic acid derivatives.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted benzoic acids with various functional groups.
Oxidation: 3-(Bromomethyl)-5-formylbenzoic acid or 3-(Bromomethyl)-5-carboxybenzoic acid.
Reduction: 3-(Bromomethyl)-5-hydroxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving benzoic acid derivatives.
Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-5-hydroxybenzoic acid: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Methyl)-5-hydroxybenzoic acid: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
5-Hydroxybenzoic acid: Lacks the bromomethyl group, making it less versatile in synthetic applications.
Uniqueness
3-(Bromomethyl)-5-hydroxybenzoic acid is unique due to the presence of both a bromomethyl group and a hydroxyl group on the benzene ring. This combination allows for selective functionalization and diverse reactivity, making it a valuable intermediate in organic synthesis. The bromomethyl group is particularly useful for introducing various substituents through nucleophilic substitution, while the hydroxyl group can be further modified or used to direct reactions.
Eigenschaften
CAS-Nummer |
89540-42-1 |
|---|---|
Molekularformel |
C8H7BrO3 |
Molekulargewicht |
231.04 g/mol |
IUPAC-Name |
3-(bromomethyl)-5-hydroxybenzoic acid |
InChI |
InChI=1S/C8H7BrO3/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,10H,4H2,(H,11,12) |
InChI-Schlüssel |
TVYSQPYKBOHYRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)

![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)




![6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14385317.png)

![2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide](/img/structure/B14385327.png)
![N,N'-Methylenebis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14385328.png)

